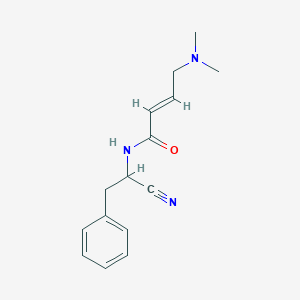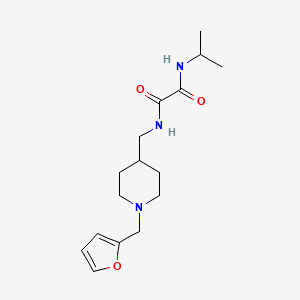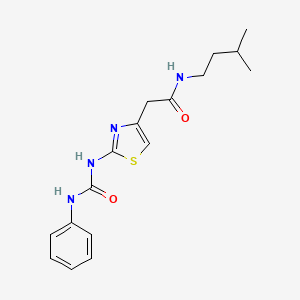
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-945,598 is an antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. Therefore, CP-945,598 has been studied for its potential use in the treatment of various conditions, such as obesity, addiction, and chronic pain.
Wirkmechanismus
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide acts as an antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain sensation, appetite regulation, and mood modulation. By blocking the CB1 receptor, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects in animal models. For example, studies have shown that (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can reduce food intake and body weight in obese rats, which may be due to its effects on appetite regulation. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, which may be due to its effects on the reward system in the brain. Furthermore, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, which may be due to its effects on pain signaling pathways in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the CB1 receptor, which allows for specific targeting of this receptor. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to have good pharmacokinetic properties and can be administered orally, which makes it a convenient compound for use in animal studies. However, one limitation of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide is that it can have off-target effects on other receptors, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide. One area of interest is the potential use of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide in the treatment of obesity and related metabolic disorders. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide may have potential as a treatment for addiction and chronic pain. Further research is needed to fully understand the mechanisms of action of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide and to determine its safety and efficacy in humans. Additionally, new compounds that target the CB1 receptor with greater selectivity and potency may be developed in the future, which could lead to improved therapeutic options for a variety of conditions.
Synthesemethoden
The synthesis of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide involves several steps, including the reaction of 1-cyano-2-phenylethylamine with 4-(dimethylamino)but-2-enal, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained through purification via column chromatography. The synthesis of (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in various animal models. For example, studies have shown that (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide can reduce food intake and body weight in obese rats, suggesting that it may be effective in the treatment of obesity. Additionally, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, indicating that it may have potential as a treatment for addiction. Furthermore, (E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide has been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
(E)-N-(1-cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(2)10-6-9-15(19)17-14(12-16)11-13-7-4-3-5-8-13/h3-9,14H,10-11H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLDAHVQOWJUQO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyano-2-phenylethyl)-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)



![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)


![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)


